1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-2,5-6,14-15H,3-4,7-13H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBHVLXLAZVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclocondensation of aminophenols with appropriate reagents.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Coupling Reactions: The benzo[d]oxazole and piperidine rings are coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Introduction of the Tetrahydrofuran Ring: This step involves the reaction of the intermediate with tetrahydrofuran derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with various receptors and enzymes. Below are the key areas of biological activity associated with this compound:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific proteins involved in cell proliferation. The presence of the benzo[d]oxazole moiety is particularly significant, as compounds containing this structure have been linked to anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing significant activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| MCF7 | 12.7 | Cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
Applications in Drug Development
The unique structural features of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea make it a candidate for further development in various therapeutic areas:
Antiviral Research
Research has identified small molecule inhibitors targeting viral entry mechanisms. Modifications to piperidine and tetrahydrofuran linkers can enhance antiviral properties against viruses such as HIV.
Structure-Activity Relationship (SAR) Studies
Investigations into the SAR of related compounds have provided insights into optimizing their biological activity through targeted modifications. This is crucial for developing more effective therapies.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular weights, and inferred properties of the target compound and analogs from the evidence:
Key Findings and Contrasts
- Kinase Inhibition Potential: The target compound’s benzo[d]oxazole aligns with KRC-108’s TrkA inhibitory activity, but its urea group may offer distinct hydrogen-bonding interactions compared to KRC-108’s pyridine-pyrazole system . ’s methylsulfonyl analog lacks the aromatic benzoxazole, likely reducing kinase affinity but improving stability .
Solubility and Bioavailability :
- The THF-methyl group in the target compound likely enhances aqueous solubility compared to the adamantyl group in ’s analog, which prioritizes lipophilicity for membrane permeation .
- DMPI’s dimethylphenyl and indole groups () emphasize hydrophobicity, favoring antimicrobial activity over kinase targeting .
Metabolic Stability :
- Sulfonyl () and adamantyl () groups are associated with slower metabolic degradation, whereas THF-methyl may offer moderate stability with fewer steric hindrances.
Biological Activity
The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel synthetic urea derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.45 g/mol. The presence of the benzo[d]oxazole and piperidine moieties is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.45 g/mol |
| CAS Number | 1797955-78-2 |
Pharmacological Properties
Research indicates that the compound exhibits a range of biological activities, particularly in the context of neurological disorders and pain modulation. Its interaction with specific receptors suggests potential as a therapeutic agent.
Mechanism of Action
The compound likely functions as a receptor modulator, interacting with various targets in the central nervous system. The benzo[d]oxazole ring enhances binding affinity to receptors, while the piperidine moiety may influence pharmacokinetics.
Case Studies
- Neurological Effects : A study explored the compound's effects on pain pathways, demonstrating its ability to inhibit TRPV1 (transient receptor potential vanilloid 1) activation. The results indicated that it could effectively reduce hyperalgesia in animal models, supporting its potential use in pain management .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of similar urea derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against cancer cell lines. The findings indicate moderate antiproliferative activity, particularly against breast cancer cells (MDA-MB-231) and liver cancer cells (SK-Hep-1). The minimal inhibitory concentration (MIC) values ranged from 20 to 50 µM, indicating promising activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the piperidine or benzo[d]oxazole components can significantly alter biological activity. For instance, substituents on the piperidine ring can enhance receptor selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
